3-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Description
Properties
IUPAC Name |
3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-3-10-7-4(5)1-2-6(11-7)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWBPGDEZHOYPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CN2)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid typically involves the bromination of pyrrolo[2,3-b]pyridine derivatives. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent under mild conditions . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.
Cross-Coupling Reactions: Palladium catalysts and ligands are typically used, along with bases such as potassium phosphate.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include amines, ethers, or thioethers.
Coupling Products: These reactions can yield biaryl compounds or other complex structures.
Scientific Research Applications
3-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of kinase inhibitors, which are potential therapeutic agents for cancer treatment.
Biological Studies: The compound is used to study the inhibition of specific enzymes and signaling pathways involved in disease processes.
Chemical Biology: It is employed in the design of chemical probes to investigate biological systems.
Mechanism of Action
The mechanism of action of 3-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid involves its interaction with molecular targets such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating signaling pathways involved in cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Positional Isomers of Brominated Pyrrolopyridine Carboxylic Acids
Key Findings :
- Electronic Effects : Bromine at position 3 (target compound) enhances electron-withdrawing effects near the carboxylic acid, improving hydrogen-bonding capacity compared to bromine at positions 4 or 5 .
- Steric Considerations : Bromine at position 5 (CAS 1190322-26-9) introduces steric hindrance that may limit interactions in enzymatic binding pockets .
Derivatives with Modified Functional Groups
Key Findings :
- Ester vs. Acid : The methyl ester derivative (CAS 1190322-65-6) exhibits higher cell permeability due to reduced polarity, making it preferable for prodrug designs .
- Ring Fusion : The [3,2-b] fused isomer (CAS 1190322-94-1) shows distinct crystallographic packing compared to the [2,3-b] core, affecting solid-state reactivity .
Structurally Related Heterocycles
Key Findings :
- Thienopyridine Analogs: The thieno[2,3-b]pyridine derivative () exhibits near-planar geometry, similar to the target compound, but sulfur inclusion alters electronic properties .
- Indole Derivatives : 6-Iodo-1H-indole-2-carboxylic acid (CAS 383133-28-6) demonstrates how halogen size (iodine vs. bromine) and core structure (indole vs. pyrrolopyridine) influence bioactivity .
Biological Activity
Overview
3-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is a heterocyclic compound recognized for its potential biological activities, particularly in medicinal chemistry. Its structure features a bromine atom attached to a pyrrolo[2,3-b]pyridine ring system, with a carboxylic acid group that enhances its reactivity and biological interactions. This compound has garnered interest due to its applications in synthesizing various pharmacologically active molecules.
- IUPAC Name : this compound
- CAS Number : 1638767-41-5
- Molecular Formula : C₈H₅BrN₂O₂
- Molecular Weight : 241.04 g/mol
Medicinal Chemistry Applications
This compound is primarily used in the development of kinase inhibitors, which are crucial in cancer therapy. The compound has been studied for its ability to inhibit specific enzymes and signaling pathways related to tumor growth and metastasis.
Inhibition Studies
Recent studies have highlighted the compound's role in inhibiting fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, derivatives of pyrrolo[2,3-b]pyridine have shown significant inhibitory activity against FGFR1, FGFR2, and FGFR3, with IC₅₀ values indicating strong potential as therapeutic agents:
| Compound | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) |
|---|---|---|---|
| 4h | 7 | 9 | 25 |
This data suggests that compounds derived from this scaffold could serve as effective treatments for cancers driven by aberrant FGFR signaling .
Case Study 1: DYRK1A Inhibition
Case Study 2: Anticancer Activity
In vitro studies involving breast cancer cell lines have shown that certain derivatives of this compound not only inhibited cell proliferation but also induced apoptosis and reduced migration and invasion capabilities . This highlights the compound's potential as an anticancer agent.
Synthesis and Reaction Pathways
The synthesis of this compound typically involves the bromination of pyrrolo[2,3-b]pyridine derivatives using reagents like N-bromosuccinimide (NBS). The compound can undergo various reactions:
- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.
- Coupling Reactions : It participates in cross-coupling reactions to form complex structures useful in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
